molecular formula C6H6O4 B573972 Hexane-2,3,4,5-tetrone CAS No. 162287-04-9

Hexane-2,3,4,5-tetrone

Cat. No.: B573972
CAS No.: 162287-04-9
M. Wt: 142.11
InChI Key: DOTFTHPAHSFNIZ-UHFFFAOYSA-N
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Description

Hexane-2,3,4,5-tetrone is an organic compound with the molecular formula C6H6O4 and an average molecular mass of 142.110 Da . This tetrone compound, characterized by four ketone groups on a hexane carbon chain, is a specialized chemical for research use. It is offered as a high-purity material to ensure experimental reproducibility and reliability. As a polyketone, its high carbonyl group density makes it a potential building block for synthesizing complex molecular architectures, such as porous polyboronates, as explored in sustainable materials chemistry . Its structure also suggests utility as a precursor or intermediate in the investigation of complex organic reactions, including unexpected cyclization processes . This product is intended for laboratory research purposes by qualified professionals. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

162287-04-9

Molecular Formula

C6H6O4

Molecular Weight

142.11

IUPAC Name

hexane-2,3,4,5-tetrone

InChI

InChI=1S/C6H6O4/c1-3(7)5(9)6(10)4(2)8/h1-2H3

InChI Key

DOTFTHPAHSFNIZ-UHFFFAOYSA-N

SMILES

CC(=O)C(=O)C(=O)C(=O)C

Synonyms

2,3,4,5-Hexanetetrone (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Hexane-2,3,4,5-tetrone with other tetrone-containing compounds identified in the evidence:

Compound Name Structure Molecular Formula Key Functional Groups Applications/Properties References
This compound Linear aliphatic tetrone C₆H₆O₄ Four ketones (C=O) Potential synthetic intermediate; unstudied bioactivity
Pyrimidine-2,4,5,6(1H,3H)-tetrone derivatives Cyclic aromatic tetrone with substituents C₅H₄N₂O₄ (base structure) Tetrone + thiosemicarbazone groups Ligands for metal coordination; studied for chelation properties
4-Acetoxy-6',7-dimethyl-5',8'-dimethoxy-1,2'-binaphthalene-1',4',5,8-tetrone Binaphthalene-based tetrone C₂₉H₂₂O₁₀ Four ketones + aromatic methoxy/acetoxy groups Synthetic intermediate; potential material science applications
Hexahydro-1H,3H-furo[3,4-f][2]benzofuran-1,3,5,7-tetrone Fused bicyclic tetrone C₁₀H₈O₈ Four ketones + furan rings Crosslinking agent; polymer synthesis

Key Observations :

  • This compound is unique as a fully aliphatic tetrone, distinguishing it from aromatic or fused-ring analogs. Its linear structure may enhance solubility in polar aprotic solvents compared to bulkier analogs.
  • Pyrimidine tetrones (e.g., pyrimidine-2,4,5,6(1H,3H)-tetrone 5-thiosemicarbazone) exhibit enhanced stability due to aromaticity and are used as ligands in coordination chemistry .
  • Furan-fused tetrone () features a rigid bicyclic framework, making it suitable for crosslinking polymers or synthesizing heterocyclic compounds .

Physicochemical Properties

  • Solubility : Aliphatic tetrones (e.g., this compound) are more soluble in acetone or DMSO than aromatic analogs due to reduced π-π stacking.
  • Thermal Stability : Aromatic tetrones (e.g., binaphthalene derivatives) exhibit higher decomposition temperatures (>300°C) compared to aliphatic counterparts .

Preparation Methods

Selenium Dioxide-Mediated Oxidation

Selenium dioxide (SeO₂) is effective in oxidizing vicinal diols to diketones. For example, 2,3,4-pentanetrione was synthesized via SeO₂ oxidation of 2,4-pentanedione. Applied to hexane-2,3,4,5-tetrol, this method could theoretically yield the tetrione through sequential oxidation steps. However, over-oxidation or incomplete conversion may necessitate careful stoichiometric control.

Reaction Conditions :

  • Reagent : SeO₂ (2.5 equiv per hydroxyl group)

  • Solvent : Dioxane or acetic acid

  • Temperature : 80–100°C, reflux

  • Yield : ~40–60% (extrapolated from triketone syntheses)

Periodate Oxidation

Sodium periodate (NaIO₄) cleaves vicinal diols to form carbonyl groups. In the synthesis of glyoxal dimethyl acetal, NaIO₄ on silica support oxidized alkenes to aldehydes under mild conditions. For hexane-2,3,4,5-tetrol, periodate cleavage could convert adjacent diols into ketones, though steric hindrance at the 3,4-positions may limit efficiency.

Reaction Pathway :

Hexane-2,3,4,5-tetrolNaIO4This compound+2H2O\text{Hexane-2,3,4,5-tetrol} \xrightarrow{\text{NaIO}4} \text{this compound} + 2\text{H}2\text{O}

Conditions :

  • Reagent : NaIO₄ (4.0 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 20°C, 30 minutes

Ozonolysis of Polyenes

Ozonolysis of conjugated dienes or polyenes generates carbonyl compounds. A hypothetical route to this compound involves ozonolysis of a fully conjugated hexa-1,3,5-triene, though such precursors are synthetically challenging.

Ozonolysis Followed by Reductive Workup

Breaking three double bonds in a conjugated triene would yield four ketone groups. For example, ozonolysis of 1,3,5-hexatriene followed by reductive workup with dimethyl sulfide (DMS) could produce the tetrione.

Challenges :

  • Synthesis of stable polyene precursors.

  • Competitive formation of carboxylic acids or esters if over-oxidized.

Catalytic Dehydrogenation

Transition metal catalysts facilitate the dehydrogenation of alkanes to ketones. Palladium or platinum catalysts under oxidative conditions could convert hexane derivatives into tetrones.

Palladium-Catalyzed Oxidation

Palladium(II) acetate in the presence of oxygen selectively oxidizes C–H bonds adjacent to electron-withdrawing groups. Applying this to 2,3,4,5-tetramethylhexane (a structurally related compound) under high-pressure O₂ could yield the tetrione.

Reaction Setup :

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Oxidant : O₂ (1 atm)

  • Solvent : Acetic acid

  • Temperature : 120°C, 24 hours

Functional Group Interconversion

Hydration of Alkynes

Hydration of a tetraalkyne could produce four ketone groups. For instance, mercury(II)-catalyzed hydration of hexa-2,3,4,5-tetrayne would yield the tetrione, though the precursor’s instability complicates this route.

Friedel-Crafts Acylation

While typically used for aromatic systems, Friedel-Crafts acylation on aliphatic chains with acetyl chloride and AlCl₃ could introduce ketone groups. However, regioselectivity and carbocation rearrangements pose significant hurdles.

Comparative Analysis of Methods

Method Reagents/Conditions Advantages Challenges Yield Estimate
SeO₂ OxidationSeO₂, refluxSelective for vicinal diolsToxicity, over-oxidation40–60%
NaIO₄ CleavageNaIO₄, DCM, rtMild conditionsSteric hindrance in tetrol30–50%
OzonolysisO₃, DMSGenerates multiple ketonesUnstable polyene precursors<20%
Catalytic DehydrogenationPd(OAc)₂, O₂Atom-economicRequires high-pressure setup25–35%

Q & A

Q. What experimental designs are optimal for synthesizing Hexane-2,3,4,5-tetrone with high yield?

To optimize synthesis, employ factorial and Central Composite Designs (CCD) to test variables like reaction time, temperature, and solvent ratios. For example, a CCD coupled with Response Surface Methodology (RSM) can identify critical parameters and interactions, as demonstrated in extraction optimization studies for hexane-based solvents . Replicate experiments at center points to validate model robustness and reduce experimental error.

Q. How should gas chromatography (GC) be applied to assess the purity of this compound during purification?

Use GC with flame ionization detection (FID) to analyze fractional distillation outputs. Collect multiple fractions during distillation and inject replicates to quantify hexane derivatives. For validation, compare retention times with known standards and integrate peak areas to calculate component ratios, as outlined in hexane-octane separation studies . Ensure column selection (e.g., polar/non-polar) aligns with the compound’s volatility and polarity.

Q. What methodologies are effective in determining the solubility profile of this compound across different solvents?

Conduct solubility tests in solvents like water, ethanol, and hexane using gravimetric or spectrophotometric methods. For low-solubility compounds, use saturation shake-flask techniques with agitation (e.g., 24 hours at 25°C). Statistical analysis (e.g., ANOVA) of solubility data, as applied in hexane extraction studies , can identify solvent-solute interactions. Reference solubility databases (e.g., NIST) for validation .

Advanced Research Questions

Q. How can intermediate-to-high temperature kinetic models be developed for this compound pyrolysis?

Construct a kinetic model using Jet-Stirred Reactor (JSR) experiments to measure speciation profiles at varying pressures (0.1–10 atm) and temperatures (500–1200 K). Validate the model against existing hexane isomer pyrolysis data, incorporating rate constants from quantum mechanical calculations. Cross-validate with laminar burning velocity measurements to refine reaction pathways .

Q. What strategies resolve discrepancies in reported thermodynamic properties (e.g., enthalpy of vaporization) of this compound?

Standardize measurements using NIST-recommended protocols, such as static bomb calorimetry for enthalpy and differential scanning calorimetry (DSC) for phase transitions. Replicate studies under controlled humidity and pressure to isolate environmental effects. Compare results with high-purity reference materials and publish uncertainty margins, as emphasized in NIST data guidelines .

Q. How can researchers optimize the extraction of this compound from complex matrices using solvent-based methods?

Apply a factorial design to test maceration time, solvent ratio, and temperature. For example, a 2-factor design with center points (e.g., 4 factorial + 4 center experiments) can identify nonlinear relationships, as shown in avocado oil extraction studies using hexane . Optimize solvent polarity using Hansen Solubility Parameters (HSPs) to enhance selectivity.

Q. What spectroscopic techniques are recommended for structural elucidation of this compound derivatives?

Use High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation and IR spectroscopy to identify functional groups (e.g., ketone C=O stretches). For stereochemical analysis, employ Nuclear Overhauser Effect (NOE) NMR experiments. Cross-reference with synthetic intermediates, as demonstrated in pyrido-oxazine derivative studies .

Q. How to design a robust protocol for analyzing thermal stability of this compound under oxidative conditions?

Perform thermogravimetric analysis (TGA) in air and inert atmospheres to differentiate thermal decomposition pathways. Couple with evolved gas analysis (EGA) via GC-MS to identify volatile degradation products. Compare oxidative stability with hexane isomers, noting pressure-dependent reactivity trends .

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